4-(4-Chloro-3-cyanophenyl)-2-cyanophenol
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and two cyano groups attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol typically involves a multi-step process:
Starting Material: The synthesis begins with 4-chloro-3-cyanoiodobenzene.
Formation of Phenolate Compound: This starting material is reacted with sodium hydroxide to generate the corresponding phenolate compound.
Formation of the Target Compound: The phenolate compound is then reacted with boric acid and a catalyst to form this compound.
Chemical Reactions Analysis
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into amine groups.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chloro group can also affect the compound’s reactivity and interactions .
Comparison with Similar Compounds
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol can be compared with other similar compounds:
4-Chloro-3-cyanophenylboronic acid: This compound has similar structural features but different reactivity and applications.
Rilpivirine: Although structurally different, rilpivirine shares some functional groups and is used in medicinal chemistry.
Herbicidally Active Cerbanilic Acid Esters: These compounds have similar aromatic structures and are used in agricultural chemistry.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and makes it valuable for scientific research and industrial applications.
Properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGVBZRCVLIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684851 |
Source
|
Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-61-1 |
Source
|
Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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